
(R)-1-(3-Bromophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Bromophenyl)propan-2-ol is a chiral compound with the molecular formula C9H11BrO It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxyl group attached to the second carbon of the propyl chain
準備方法
Synthetic Routes and Reaction Conditions
®-1-(3-Bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(3-Bromophenyl)propan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the synthesis of ®-1-(3-Bromophenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high yield and purity. The reaction conditions often include the use of a hydrogen gas atmosphere and a suitable solvent such as methanol or ethanol.
化学反応の分析
Types of Reactions
®-1-(3-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: ®-1-(3-Bromophenyl)propan-2-one or ®-3-Bromophenylacetic acid.
Reduction: ®-1-(3-Bromophenyl)propane.
Substitution: ®-1-(3-Azidophenyl)propan-2-ol or ®-1-(3-Cyanophenyl)propan-2-ol.
科学的研究の応用
®-1-(3-Bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and fragrances.
作用機序
The mechanism of action of ®-1-(3-Bromophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The bromine atom may also participate in halogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- ®-1-(4-Bromophenyl)propan-2-ol
- ®-1-(2-Bromophenyl)propan-2-ol
- ®-1-(3-Chlorophenyl)propan-2-ol
- ®-1-(3-Fluorophenyl)propan-2-ol
Uniqueness
®-1-(3-Bromophenyl)propan-2-ol is unique due to the specific position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions or positions, this compound exhibits distinct physicochemical properties and biological activities, making it valuable for targeted applications in research and industry.
特性
分子式 |
C9H11BrO |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
(2R)-1-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3/t7-/m1/s1 |
InChIキー |
BDJVSZKLVVTCKZ-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CC1=CC(=CC=C1)Br)O |
正規SMILES |
CC(CC1=CC(=CC=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


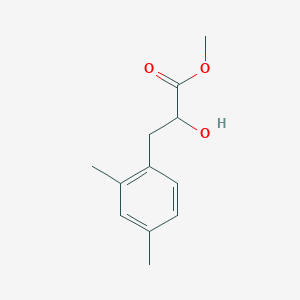
![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)

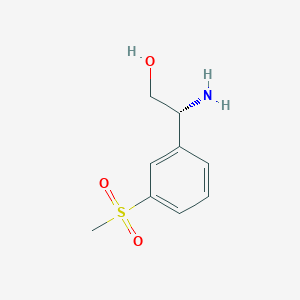

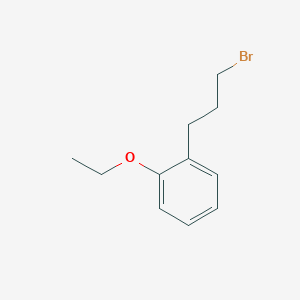

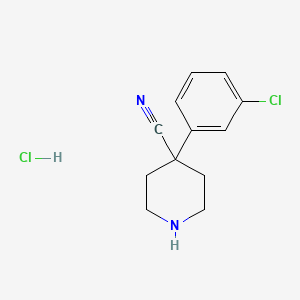
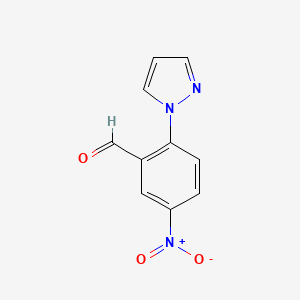
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
